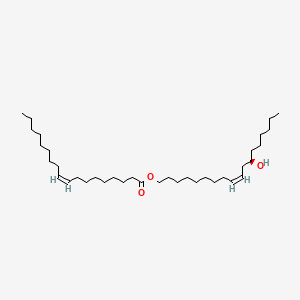

(R)-12-Hydroxyoleyl oleate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-12-Hydroxyoleyl oleate is a compound derived from the hydration of oleic acid. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse applications in various fields, including biochemistry, medicine, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-12-Hydroxyoleyl oleate typically involves the hydration of oleic acid. This process is catalyzed by oleate hydratases, enzymes that facilitate the addition of water to the carbon-carbon double bond of oleic acid. The reaction conditions often include the presence of an FAD cofactor, which optimizes the active site structure of the enzyme .

Industrial Production Methods

Industrial production of ®-12-Hydroxyoleyl oleate can be achieved through biotechnological processes involving genetically engineered microorganisms. These microorganisms express oleate hydratases that convert oleic acid into ®-12-Hydroxyoleyl oleate. The process is scalable and can be optimized for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-12-Hydroxyoleyl oleate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products

Oxidation: Produces ketones and carboxylic acids.

Reduction: Yields alcohols.

Substitution: Results in various substituted fatty acid derivatives

Scientific Research Applications

Chemistry

In chemistry, ®-12-Hydroxyoleyl oleate is used as a precursor for the synthesis of various fine chemicals. It serves as an intermediate in multi-step synthesis processes, enabling the production of complex molecules with high specificity .

Biology

In biological research, this compound is studied for its role in cellular metabolism and signaling pathways. It is used to investigate the effects of hydroxy fatty acids on cell membranes and metabolic processes .

Medicine

Its unique structure allows it to interact with biological membranes, facilitating the transport of therapeutic agents .

Industry

Industrially, this compound is utilized in the production of surfactants and lubricants. Its hydroxy group enhances the properties of these products, making them more effective in their respective applications .

Mechanism of Action

®-12-Hydroxyoleyl oleate exerts its effects through various molecular mechanisms. It interacts with cell membranes, altering their fluidity and permeability. This interaction can influence cellular signaling pathways, including those involving protein kinases and phosphatases. The compound’s hydroxyl group plays a crucial role in these interactions, enabling it to form hydrogen bonds with membrane proteins and lipids .

Comparison with Similar Compounds

Similar Compounds

®-10-Hydroxystearic acid: Another hydroxy fatty acid derived from oleic acid.

®-13-Hydroxyoctadecenoic acid: A hydroxy fatty acid with a similar structure but different hydroxyl group position.

Uniqueness

®-12-Hydroxyoleyl oleate is unique due to its specific hydroxyl group position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where precise molecular interactions are required .

Biological Activity

(R)-12-Hydroxyoleyl oleate is a compound derived from oleic acid, which has garnered interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications based on recent research findings.

Chemical Structure and Properties

This compound is an ester formed from the hydroxylation of oleic acid. Its structure can be represented as follows:

- Chemical Formula : C₁₈H₃₄O₃

- Molecular Weight : 290.47 g/mol

The presence of a hydroxyl group at the 12-position of the oleic acid chain significantly influences its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Candida albicans and Bacillus subtilis, suggesting its potential use in pharmaceutical applications as an antimicrobial agent .

2. Immune Modulation

Recent findings suggest that this compound may play a role in immune modulation. It has been shown to influence the immune response in models of infection, potentially through the modulation of fatty acid hydratases, which convert unsaturated fatty acids into their hydroxylated forms . This conversion can alter the lipid composition of cell membranes, impacting signaling pathways involved in inflammation and immune responses.

3. Skin Barrier Function

As a derivative of oleic acid, this compound has been studied for its effects on skin barrier integrity. It enhances the permeability of topical formulations, making it a valuable ingredient in dermatological products aimed at improving skin hydration and delivering active compounds more effectively .

The biological activity of this compound is attributed to several mechanisms:

- Hydroxylation Effects : The introduction of a hydroxyl group alters the physicochemical properties of the fatty acid, enhancing its interaction with biological membranes and proteins.

- Enzymatic Pathways : It is involved in various enzymatic pathways, particularly those related to lipid metabolism and detoxification processes in microorganisms .

- Membrane Fluidity : By incorporating into cell membranes, it can alter membrane fluidity, affecting receptor signaling and cellular responses.

Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, demonstrating its potential as a natural preservative in food products .

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 15 |

| Bacillus subtilis | 18 |

| Staphylococcus aureus | 20 |

Study 2: Skin Permeation Enhancement

In a clinical trial involving topical formulations containing this compound, researchers observed improved permeation of active ingredients through human skin compared to formulations without it. This study supports its application in enhancing drug delivery systems .

| Formulation Type | Cumulative Permeation (µg/cm²) |

|---|---|

| Control | 8.2 |

| With Oleate | 21 |

| With Hydroxylated Oleate | 23 |

1. Pharmaceutical Industry

Due to its antimicrobial properties and ability to enhance drug delivery, this compound is being explored for incorporation into topical medications and formulations aimed at treating skin infections.

2. Cosmetic Industry

Its emollient properties make it suitable for use in cosmetic products designed to improve skin hydration and texture.

3. Food Industry

As a natural preservative with antimicrobial properties, it holds promise for extending the shelf life of food products while maintaining safety and quality.

Properties

CAS No. |

36781-74-5 |

|---|---|

Molecular Formula |

C36H68O3 |

Molecular Weight |

548.9 g/mol |

IUPAC Name |

[(Z,12R)-12-hydroxyoctadec-9-enyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C36H68O3/c1-3-5-7-9-10-11-12-13-14-15-16-19-22-25-29-33-36(38)39-34-30-26-23-20-17-18-21-24-28-32-35(37)31-27-8-6-4-2/h13-14,24,28,35,37H,3-12,15-23,25-27,29-34H2,1-2H3/b14-13-,28-24-/t35-/m1/s1 |

InChI Key |

QSALBORXZAWWQU-FHSFBDLLSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCCCCCCC/C=C\C[C@@H](CCCCCC)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCCCCCCCC=CCC(CCCCCC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.